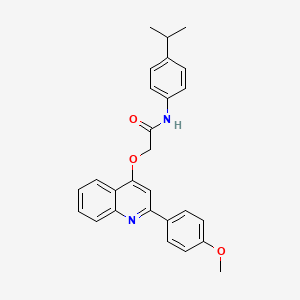

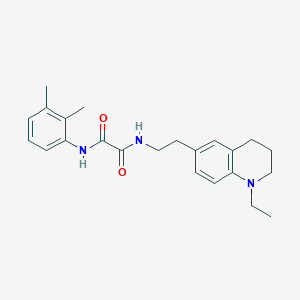

N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

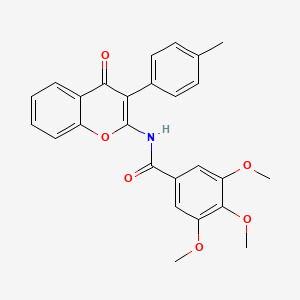

The first paper describes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were synthesized using a one-pot three-component method, which is a convenient approach for creating complex molecules with potential as anticancer agents . Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

In the second paper, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined using X-ray diffraction analysis . This compound crystallized in the triclinic system and exhibited intermolecular hydrogen bonds. While this is not the exact compound , the analysis provides insights into the potential molecular structure and interactions that could be expected for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, given the quinoline core present in both molecules.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. However, the first paper's focus on the synthesis of quinoline-containing compounds suggests that similar reactivity patterns could be explored for the compound , such as its potential to form intermolecular interactions or undergo further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not discussed in the provided papers. However, the crystallographic analysis in the second paper provides some clues about the physical properties, such as the crystalline nature and potential for hydrogen bonding, which could be inferred for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide .

Applications De Recherche Scientifique

Anticancer Agent Synthesis

Researchers have developed novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) cells. Pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the positive control, 5-fluorouracil (5-FU) (Fang et al., 2016).

Sleep-Wake Regulation Studies

In the context of sleep-wake regulation, orexins, peptides produced by lateral hypothalamic neurons, play a prominent role. Research involving the pharmacological blockade of orexin receptors has shown that selective antagonism of orexin-2 receptors (OX2R) decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These findings suggest that OX2R blockade is sufficient to initiate and prolong sleep, which is consistent with the hypothesis of deactivation of the histaminergic system (Dugovic et al., 2009).

Myorelaxant Activity Evaluation

A study explored the myorelaxant activity of 7-substituted hexahydroquinoline derivatives on isolated rabbit gastric fundus. This research synthesized new methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their effects on rabbit gastric fundus smooth muscle strips. Some compounds demonstrated concentration-dependent relaxation, indicating their potential as myorelaxants (Gündüz et al., 2008).

Organic Light-Emitting Device (OLED) Applications

Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device (OLED) applications has been conducted. These studies involved the design, synthesis, and characterization of D–π–A-structured fluorophores, revealing that certain compounds could emit standard-red fluorescence with satisfactory chromaticity, thus indicating their promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Propriétés

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-4-26-14-6-8-19-15-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-7-16(2)17(20)3/h5,7,9-11,15H,4,6,8,12-14H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMXWBTZVOHXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)